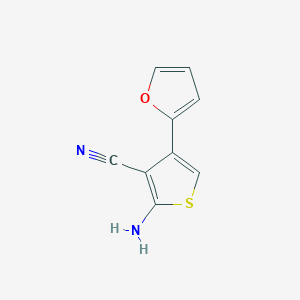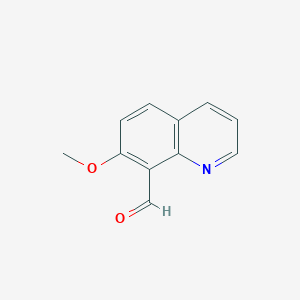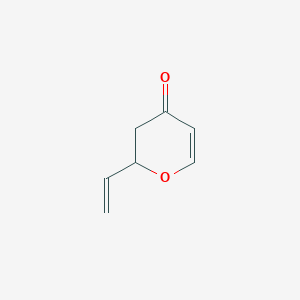![molecular formula C12H15BrO B3286161 2-Bromo-1-[4-(propan-2-yl)phenyl]propan-1-one CAS No. 820260-08-0](/img/structure/B3286161.png)
2-Bromo-1-[4-(propan-2-yl)phenyl]propan-1-one
Overview
Description
2-Bromo-1-[4-(propan-2-yl)phenyl]propan-1-one is an organic compound that belongs to the class of brominated ketones It is characterized by the presence of a bromine atom attached to the first carbon of a propanone group, which is further substituted with a 4-(propan-2-yl)phenyl group
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of various pharmaceuticals , suggesting that the compound could interact with a variety of biological targets.
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of 2-Bromo-1-[4-(propan-2-yl)phenyl]propan-1-one . For example, high temperatures or acidic conditions might increase the reactivity of the bromine atom, potentially altering the compound’s effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-[4-(propan-2-yl)phenyl]propan-1-one typically involves the bromination of 1-[4-(propan-2-yl)phenyl]propan-1-one. This can be achieved using bromine (Br2) or hydrobromic acid (HBr) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form various derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, ether), low temperatures.
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid), room temperature.
Major Products:
- Substituted derivatives (e.g., amines, ethers)
- Alcohols
- Carboxylic acids
Scientific Research Applications
2-Bromo-1-[4-(propan-2-yl)phenyl]propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-Bromo-1-phenylpropane
- 2-Bromo-1-(4-ethylphenyl)ethan-1-one
- 2-Bromo-1-(4-methoxyphenyl)propan-1-one
Comparison: 2-Bromo-1-[4-(propan-2-yl)phenyl]propan-1-one is unique due to the presence of the 4-(propan-2-yl)phenyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, its specific substitution pattern may enhance its biological activity, making it a valuable compound for research and development[7][7].
Properties
IUPAC Name |
2-bromo-1-(4-propan-2-ylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-8(2)10-4-6-11(7-5-10)12(14)9(3)13/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYWGENEHCBKOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C(C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


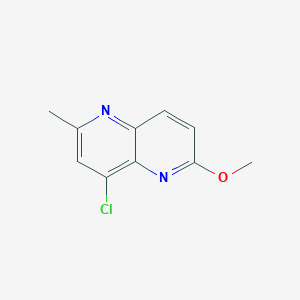
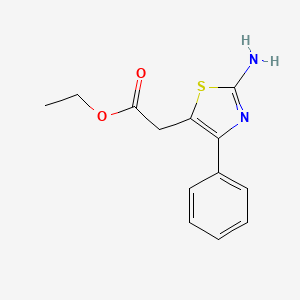
![Bicyclo[4.1.0]heptane-7-carbaldehyde](/img/structure/B3286098.png)
![Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine](/img/structure/B3286102.png)
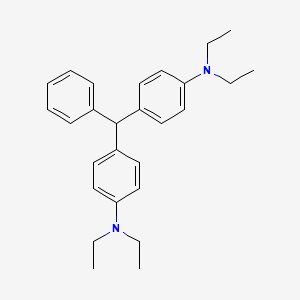
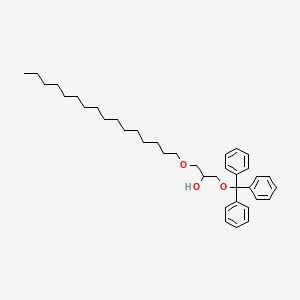
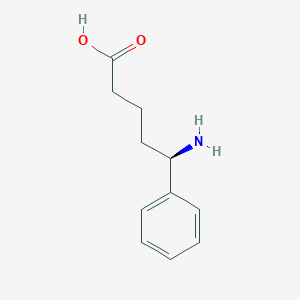
![7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B3286152.png)


